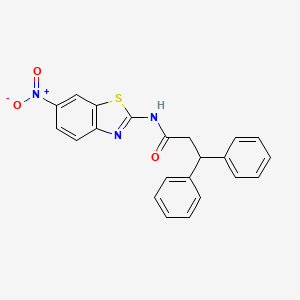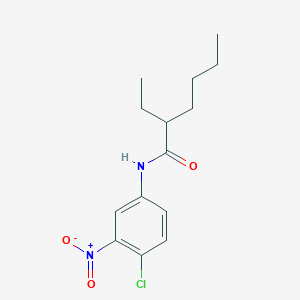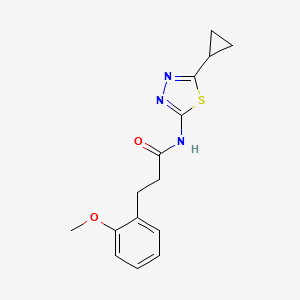![molecular formula C20H17N5O3S B11020430 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020430.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a pyridyl group, and an isoquinolinecarboxamide moiety
Preparation Methods
The synthesis of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving hydrazonoyl halides and thiocyanates . The pyridyl and isoquinolinecarboxamide groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods would likely optimize these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives and isoquinolinecarboxamide analogs. Compared to these compounds, N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Other similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Isoquinolinecarboxamide analogs: Used in the development of anticancer and antiviral agents.
Properties
Molecular Formula |
C20H17N5O3S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N5O3S/c1-12-6-5-9-16(21-12)25-10-15(13-7-3-4-8-14(13)19(25)27)18(26)22-20-24-23-17(29-20)11-28-2/h3-10H,11H2,1-2H3,(H,22,24,26) |
InChI Key |
ZNJKSDIRGFWIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11020353.png)


![2-(3-methoxypropyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020365.png)



![2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11020377.png)
![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11020382.png)
![3-[(2-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11020396.png)
![N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020403.png)
![2-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11020404.png)
![N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020411.png)
